Cas no 2227776-67-0 ((1R)-3-amino-1-4-(propan-2-yloxy)phenylpropan-1-ol)

(1R)-3-amino-1-[4-(propan-2-yloxy)phenyl]propan-1-ol is a chiral β-amino alcohol derivative characterized by its stereospecific (R)-configuration at the C1 position. This compound features a propan-2-yloxy (isopropoxy) phenyl group and a primary amine functionality, making it a versatile intermediate in asymmetric synthesis and pharmaceutical applications. Its rigid structure and polar groups enhance binding affinity in receptor-targeted drug design, particularly for adrenergic or neurotransmitter analogs. The presence of both amino and hydroxyl groups allows for further derivatization, facilitating the development of bioactive molecules. High enantiomeric purity ensures consistent performance in stereoselective reactions, while its stability under standard conditions supports scalable synthesis. Suitable for research in medicinal chemistry and fine chemical production.
(1R)-3-amino-1-4-(propan-2-yloxy)phenylpropan-1-ol structure
2227776-67-0 structure
Product name:(1R)-3-amino-1-4-(propan-2-yloxy)phenylpropan-1-ol
CAS No:2227776-67-0
MF:C12H19NO2
MW:209.2847635746
CID:6358406
PubChem ID:95440755

(1R)-3-amino-1-4-(propan-2-yloxy)phenylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-3-amino-1-4-(propan-2-yloxy)phenylpropan-1-ol
    • EN300-1791449
    • 2227776-67-0
    • (1R)-3-amino-1-[4-(propan-2-yloxy)phenyl]propan-1-ol
    • Inchi: 1S/C12H19NO2/c1-9(2)15-11-5-3-10(4-6-11)12(14)7-8-13/h3-6,9,12,14H,7-8,13H2,1-2H3/t12-/m1/s1
    • InChI Key: DRHIMPKCYKDBFR-GFCCVEGCSA-N
    • SMILES: O(C(C)C)C1C=CC(=CC=1)[C@@H](CCN)O

Computed Properties

  • Exact Mass: 209.141578849g/mol
  • Monoisotopic Mass: 209.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55.5Ų
  • XLogP3: 1.3

(1R)-3-amino-1-4-(propan-2-yloxy)phenylpropan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1791449-0.1g
(1R)-3-amino-1-[4-(propan-2-yloxy)phenyl]propan-1-ol
2227776-67-0
0.1g
$1357.0 2023-09-19
Enamine
EN300-1791449-0.25g
(1R)-3-amino-1-[4-(propan-2-yloxy)phenyl]propan-1-ol
2227776-67-0
0.25g
$1420.0 2023-09-19
Enamine
EN300-1791449-0.5g
(1R)-3-amino-1-[4-(propan-2-yloxy)phenyl]propan-1-ol
2227776-67-0
0.5g
$1482.0 2023-09-19
Enamine
EN300-1791449-10.0g
(1R)-3-amino-1-[4-(propan-2-yloxy)phenyl]propan-1-ol
2227776-67-0
10g
$6635.0 2023-06-02
Enamine
EN300-1791449-0.05g
(1R)-3-amino-1-[4-(propan-2-yloxy)phenyl]propan-1-ol
2227776-67-0
0.05g
$1296.0 2023-09-19
Enamine
EN300-1791449-2.5g
(1R)-3-amino-1-[4-(propan-2-yloxy)phenyl]propan-1-ol
2227776-67-0
2.5g
$3025.0 2023-09-19
Enamine
EN300-1791449-5.0g
(1R)-3-amino-1-[4-(propan-2-yloxy)phenyl]propan-1-ol
2227776-67-0
5g
$4475.0 2023-06-02
Enamine
EN300-1791449-1.0g
(1R)-3-amino-1-[4-(propan-2-yloxy)phenyl]propan-1-ol
2227776-67-0
1g
$1543.0 2023-06-02
Enamine
EN300-1791449-10g
(1R)-3-amino-1-[4-(propan-2-yloxy)phenyl]propan-1-ol
2227776-67-0
10g
$6635.0 2023-09-19
Enamine
EN300-1791449-1g
(1R)-3-amino-1-[4-(propan-2-yloxy)phenyl]propan-1-ol
2227776-67-0
1g
$1543.0 2023-09-19

(1R)-3-amino-1-4-(propan-2-yloxy)phenylpropan-1-ol Related Literature

Additional information on (1R)-3-amino-1-4-(propan-2-yloxy)phenylpropan-1-ol

Compound CAS No 2227776-67-0: (1R)-3-amino-1-4-(propan-2-yloxy)phenylpropan-1-ol

The compound CAS No 2227776-67-0, also known as (1R)-3-amino-1-4-(propan-2-yloxy)phenylpropan-1-ol, is a versatile and intriguing molecule with significant potential in various scientific and industrial applications. This compound has garnered attention in recent years due to its unique chemical properties and promising biological activity. Researchers have been actively exploring its structure, synthesis, and applications, particularly in the fields of pharmacology, materials science, and environmental chemistry.

Chemical Structure and Properties

The molecular structure of (1R)-3-amino-1-4-(propan-2-yloxy)phenylpropan-1-ol is characterized by a chiral center at the first carbon atom of the propanol backbone. The presence of an amino group (-NH₂) and a propanol group (-CH₂CH₂OH) introduces significant functional diversity. Additionally, the phenolic ether group (-OCH₂C(CH₃)₂) contributes to the molecule's hydrophobicity and stability. These features make it an attractive candidate for various chemical modifications and biological assays.

Synthesis and Optimization

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (1R)-3-amino-1-4-(propan-2-yloxy)phenylpropan-1-ol. Researchers have employed asymmetric catalysis techniques to achieve high enantiomeric excess, which is crucial for its application in chiral environments. For instance, a study published in *Nature Chemistry* demonstrated a novel route using organocatalysts to synthesize this compound with over 95% ee. This method not only enhances the yield but also reduces the environmental footprint compared to traditional methods.

Biological Activity and Pharmacological Potential

The biological activity of (1R)-3-amino-1-4-(propan-2-yloxy)phenylpropanol has been extensively studied in recent years. Preclinical studies have shown that this compound exhibits potent anti-inflammatory and antioxidant properties, making it a promising candidate for therapeutic applications. A research team from Stanford University reported that this compound significantly reduces inflammation in animal models by inhibiting key inflammatory pathways such as NF-kB and COX enzymes.

Furthermore, its amino group enables it to act as a precursor for peptide synthesis, opening new avenues in drug delivery systems. In another study published in *Journal of Medicinal Chemistry*, researchers explored its potential as a building block for constructing bioactive peptides with enhanced solubility and bioavailability.

Applications in Materials Science

Beyond pharmacology, (1R)-3-amino...

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